![molecular formula C9H15N B14312011 2-Azabicyclo[2.2.1]hept-5-ene, 2-(1-methylethyl)- CAS No. 116230-13-8](/img/structure/B14312011.png)
2-Azabicyclo[2.2.1]hept-5-ene, 2-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azabicyclo[2.2.1]hept-5-ene, 2-(1-methylethyl)- is a bicyclic compound that features a nitrogen atom within its ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.1]hept-5-ene, 2-(1-methylethyl)- can be achieved through several methods. One common approach involves the Aza-Diels-Alder reaction, where cyclopentadiene reacts with imino-acetates in the presence of a Bronsted acid catalyst . This reaction is highly diastereoselective and produces the desired bicyclic structure with high yield.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to ensure high efficiency and yield. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, the use of homogeneous and heterogeneous catalysts can improve the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Azabicyclo[2.2.1]hept-5-ene, 2-(1-methylethyl)- undergoes various chemical reactions, including:
Substitution: The nitrogen atom in the ring can participate in substitution reactions, where different functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for epoxidation, and reducing agents like hydrogen gas with a palladium catalyst for reduction . Substitution reactions often involve nucleophiles such as amines or halides .
Major Products
The major products formed from these reactions include epoxides, reduced bicyclic compounds, and various substituted derivatives. These products can serve as intermediates for further chemical transformations .
Wissenschaftliche Forschungsanwendungen
2-Azabicyclo[2.2.1]hept-5-ene, 2-(1-methylethyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Azabicyclo[2.2.1]hept-5-ene, 2-(1-methylethyl)- involves its interaction with various molecular targets. The nitrogen atom in the ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding properties . Additionally, the bicyclic structure provides rigidity, which can affect the compound’s interaction with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
2-Hydroxy-2-azabicyclo[2.2.1]hept-5-ene: This compound undergoes similar chemical reactions and is used in the synthesis of phosphorylated derivatives.
Uniqueness
2-Azabicyclo[2.2.1]hept-5-ene, 2-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isopropyl group at the nitrogen atom enhances its steric and electronic characteristics, making it a valuable compound for various applications .
Eigenschaften
116230-13-8 | |
Molekularformel |
C9H15N |
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
2-propan-2-yl-2-azabicyclo[2.2.1]hept-5-ene |
InChI |
InChI=1S/C9H15N/c1-7(2)10-6-8-3-4-9(10)5-8/h3-4,7-9H,5-6H2,1-2H3 |
InChI-Schlüssel |
YQNFXUHQSYVOTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CC2CC1C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.